2-(1-Methylcyclopentyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylcyclopentyl)-4H-chromen-4-one is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopentyl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-methylcyclopentyl ketone with salicylaldehyde in the presence of a base such as sodium hydroxide can lead to the formation of the desired chromen-4-one structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopentyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one structure to chroman-4-ol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce chroman-4-ol derivatives.
Scientific Research Applications
2-(1-Methylcyclopentyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying chromene chemistry.
Biology: The compound exhibits potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopentyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2H-Chromenes: These compounds share the chromene core structure but differ in their substituents.
Flavones: Similar to chromenes, flavones have a similar core structure but with different functional groups.
Uniqueness
2-(1-Methylcyclopentyl)-4H-chromen-4-one is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its 1-methylcyclopentyl group enhances its stability and potential for various applications compared to other chromenes.
Properties
Molecular Formula |
C15H16O2 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(1-methylcyclopentyl)chromen-4-one |
InChI |
InChI=1S/C15H16O2/c1-15(8-4-5-9-15)14-10-12(16)11-6-2-3-7-13(11)17-14/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI Key |
MTOAEGGSKKPNQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.